4-Oxononanoic acid

Catalog No.
S702770
CAS No.
6064-52-4
M.F
C9H16O3
M. Wt
172.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Oxononanoic acid

CAS Number

6064-52-4

Product Name

4-Oxononanoic acid

IUPAC Name

4-oxononanoic acid

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C9H16O3/c1-2-3-4-5-8(10)6-7-9(11)12/h2-7H2,1H3,(H,11,12)

InChI Key

PRDIIROHTWNJDB-UHFFFAOYSA-N

SMILES

CCCCCC(=O)CCC(=O)O

Canonical SMILES

CCCCCC(=O)CCC(=O)O

4-Oxononanoic acid, with the chemical formula C₉H₁₆O₃ and CAS number 6064-52-4, is an oxo carboxylic acid characterized by a nonane backbone with a ketone group at the fourth carbon position. This compound is recognized for its role as a precursor to various flavor compounds, particularly in the food and beverage industry. It has been identified in certain plant species, notably in Nicotiana tabacum (tobacco) and grapes, where it contributes to the aromatic profile of these products .

Typical of carboxylic acids and ketones:

  • Esterification: Reacts with alcohols to form esters, which are important in flavor and fragrance applications.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form shorter-chain compounds.
  • Reduction: The ketone group can be reduced to an alcohol, altering its reactivity and potential applications.
  • Oxidation: The compound can also be oxidized to yield more complex structures or other functional groups.

These reactions allow for the modification of 4-oxononanoic acid into various derivatives with distinct properties and applications.

Research indicates that 4-oxononanoic acid exhibits notable biological activities. It has been identified as a precursor to γ-nonalactone, a compound that contributes to the aroma of certain fruits and wines. The biotransformation of 4-oxononanoic acid into γ-nonalactone occurs during fermentation processes involving Saccharomyces cerevisiae, highlighting its significance in food science . Additionally, its presence in tobacco suggests potential implications for flavor enhancement in smoking products.

Synthesis of 4-oxononanoic acid can be achieved through several methods:

  • Oxidation of Nonanoic Acid: Nonanoic acid can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce the ketone functional group at the fourth position.
  • Biotechnological Approaches: Utilizing specific microorganisms capable of bioconversion can yield 4-oxononanoic acid from fatty acids or oils through fermentation processes.
  • Chemical Synthesis: Multi-step synthetic routes involving alkylation and subsequent oxidation steps can also produce this compound.

These methods provide flexibility in producing 4-oxononanoic acid for various industrial applications.

4-Oxonononanoic acid finds diverse applications, particularly in:

  • Food Industry: As a flavoring agent due to its contribution to fruity aromas.
  • Fragrance Industry: Used in perfumes and scented products for its pleasant odor profile.
  • Research: Investigated for its role in biotransformation processes and as a marker for specific fermentation conditions.

Its unique properties make it valuable across these sectors.

Studies on the interactions of 4-oxononanoic acid primarily focus on its conversion into γ-nonalactone during fermentation. This transformation is influenced by various factors including temperature, pH, and the presence of specific yeast strains. Understanding these interactions helps optimize conditions for flavor development in food and beverage production .

Several compounds share structural similarities with 4-oxononanoic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
Nonanoic AcidStraight-chain fatty acidSaturated; lacks keto group
9-Nitro-4-Oxononanoic AcidContains a nitro groupIntroduces different reactivity
γ-NonalactoneLactone derived from 4-oxononanoic acidCyclic structure; contributes distinct aroma
Caprylic AcidSaturated fatty acidShorter chain length; different physical properties

While these compounds share commonalities, 4-oxononanoic acid's unique ketone functionality allows it to participate in specific reactions that differentiate it from others listed above. Its role as a precursor to flavor compounds further emphasizes its importance within this group.

XLogP3

1.3

UNII

2P2N5565DE

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6064-52-4

Wikipedia

4-oxononanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]

Dates

Modify: 2023-08-15

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